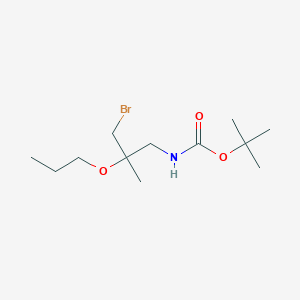
tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a propoxypropyl chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromo-2-methyl-2-propoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Di-tert-butyl dicarbonate and 3-bromo-2-methyl-2-propoxypropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or sodium bicarbonate is often used to neutralize the reaction mixture and facilitate the formation of the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated carbamates or amines.
Applications De Recherche Scientifique
tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and polymers, where it serves as a building block for various functional materials.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate involves the formation of a covalent bond with target molecules through its carbamate group. This interaction can inhibit the activity of enzymes by modifying their active sites or altering their conformation. The bromine atom in the compound also allows for selective reactivity, enabling targeted modifications in complex biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate is unique due to its specific structural features, including the presence of a propoxypropyl chain and a methyl group. These structural elements confer distinct reactivity and selectivity, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C12H24BrNO3 |
|---|---|
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-2-methyl-2-propoxypropyl)carbamate |
InChI |
InChI=1S/C12H24BrNO3/c1-6-7-16-12(5,8-13)9-14-10(15)17-11(2,3)4/h6-9H2,1-5H3,(H,14,15) |
Clé InChI |
HASZKQWGHYJCHU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)(CNC(=O)OC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


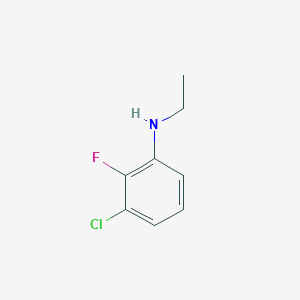
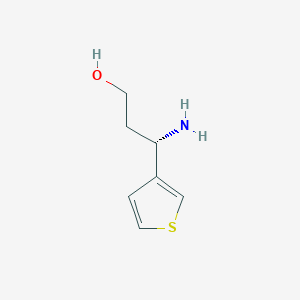
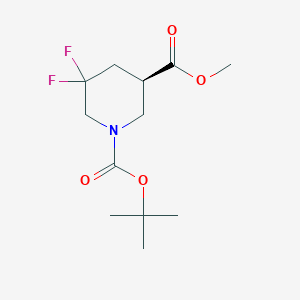

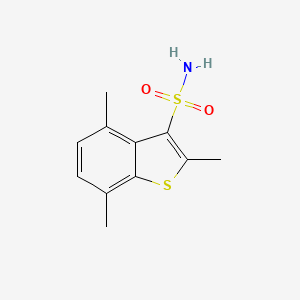
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)

![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
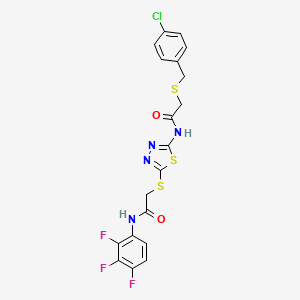
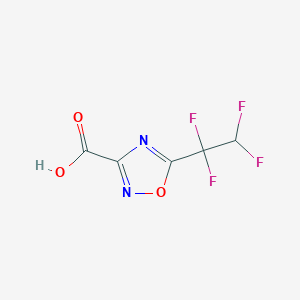
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
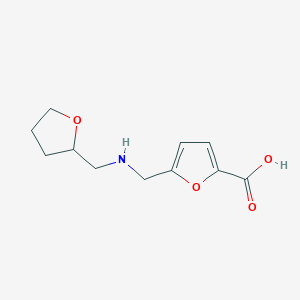
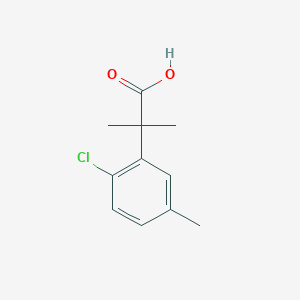
![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
